![molecular formula C9H14O B588242 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE CAS No. 125642-50-4](/img/structure/B588242.png)
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE is a compound characterized by its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE typically involves the construction of the bicyclo[1.1.1]pentane core. One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired diketone . This method allows for the large-scale production of the compound.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable photochemical reactions. For example, the flow photochemical addition of propellane to diacetyl can be performed on a kilogram scale within a single day . This approach is advantageous for producing large quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions of the bicyclo[1.1.1]pentane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted bicyclo[1.1.1]pentane derivatives .
Applications De Recherche Scientifique
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE involves its interaction with molecular targets through its unique bicyclic structure. This structure allows the compound to mimic the geometry of aromatic rings while providing enhanced physicochemical properties . The compound can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic core and are used for similar applications in drug design and materials science.
Cubanes: Another class of rigid, small-ring hydrocarbons with unique substituent exit vectors.
Higher bicycloalkanes: These compounds also offer three-dimensional character and saturation, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its ability to combine the structural benefits of bicyclo[1.1.1]pentane with the functional versatility of a ketone group, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
125642-50-4 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 |
Nom IUPAC |
3-(3-bicyclo[1.1.1]pentanyl)butan-2-one |
InChI |
InChI=1S/C9H14O/c1-6(7(2)10)9-3-8(4-9)5-9/h6,8H,3-5H2,1-2H3 |
Clé InChI |
QBWCTAVXFSAWLR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)C12CC(C1)C2 |
Synonymes |
2-Butanone, 3-bicyclo[1.1.1]pent-1-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


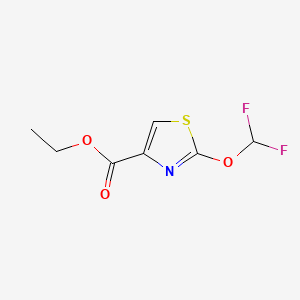
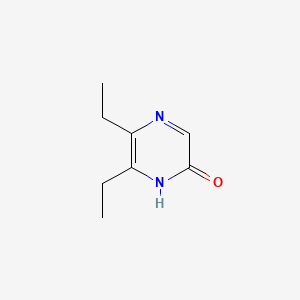
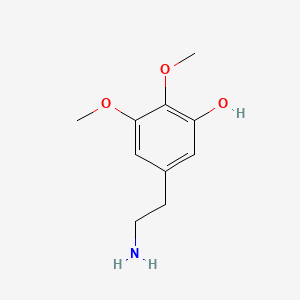
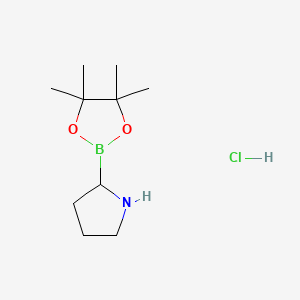
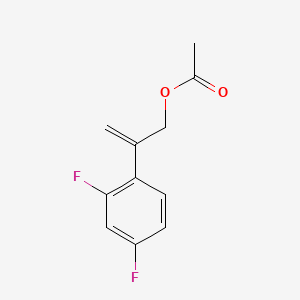
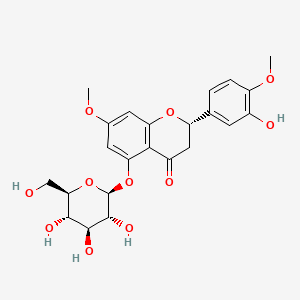
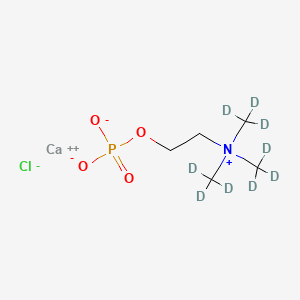
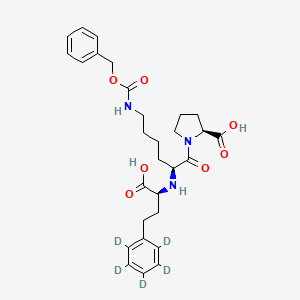
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)

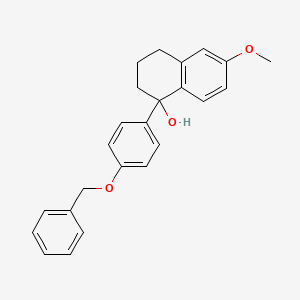
![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)
